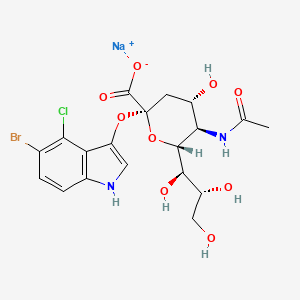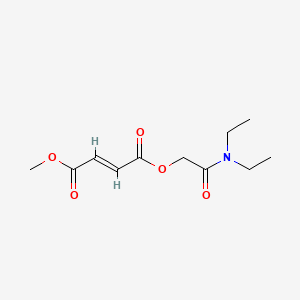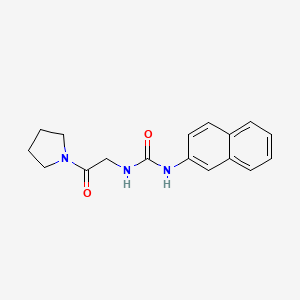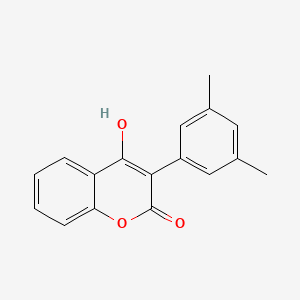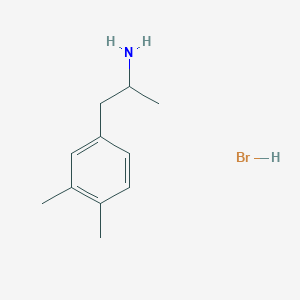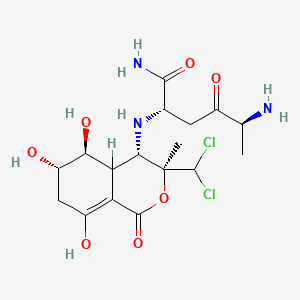![molecular formula C23H35NO2 B611932 1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one CAS No. 68681-43-6](/img/structure/B611932.png)
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zenazocine is an opioid analgesic of the benzomorphan family.
Wissenschaftliche Forschungsanwendungen
Metabolic and Biodegradation Studies : The compound's intricate structure and unique functional groups are of interest in studying metabolic pathways and biodegradation mechanisms. For example, researchers identified cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside a new sulfur amino acid (hawkinsin), suggesting a potential role in studying defective metabolic enzymes like 4-hydroxyphenylpyruvate dioxygenase (Niederwieser, Wadman, & Danks, 1978).
Neuropharmacological Research : The compound's structural complexity allows for examining neuropharmacological aspects, such as receptor binding and neurotransmitter interactions. In one study, researchers assessed the occupancy of 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors in the human brain in vivo by a novel, selective, silent 5-HT(1A) antagonist, uncovering potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Oxidative Stress and Cellular Function : The compound may be used in studies investigating oxidative stress and its impact on cellular function. For instance, a study described the formation of ethanolamine phospholipids Michael adducts in human blood platelets in response to oxidative stress, highlighting potential markers for membrane disorders and oxidative stress effects on cell function (Bacot et al., 2007).
Metabolite Analysis and Disease Diagnosis : The compound's structure is relevant for metabolite analysis and potential disease diagnosis. For instance, studies have used gas chromatography-mass spectrometry for the diagnosis of metabolic disorders like 3-Hydroxy-3-methylglutaryl-CoA lyase deficiency (Shinka et al., 1992).
Environmental and Biomonitoring Studies : The compound's potential as a biomonitoring tool for environmental pollutants and endocrine-disrupting chemicals is significant. For example, studies have identified hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma, indicating the compound's potential in environmental health research (Hovander et al., 2002).
Eigenschaften
CAS-Nummer |
68681-43-6 |
|---|---|
Produktname |
1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |
Molekularformel |
C23H35NO2 |
Molekulargewicht |
357.538 |
IUPAC-Name |
3-Heptanone, 1-((2R,6S,11S)-1,2,3,4,5,6-hexahydro-8-hydroxy-3,6,11-trimethyl-2,6-methano-3-benzazocin-11-yl)-6-methyl-, rel- |
InChI |
InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23-/m1/s1 |
InChI-Schlüssel |
JZFZEWWOIOYBTQ-XPWALMASSA-N |
SMILES |
CC(C)CCC(CC[C@]1(C)[C@@]2([H])CC3=CC=C(O)C=C3[C@]1(C)CCN2C)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Zenazocine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
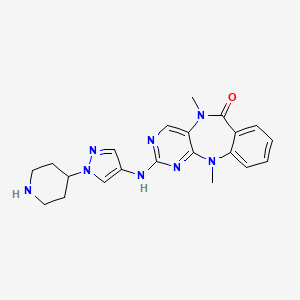
![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

